molecular formula C7H7BO4 B112151 3-Formyl-4-hydroxyphenylboronic acid CAS No. 182344-24-7

3-Formyl-4-hydroxyphenylboronic acid

Cat. No. B112151
M. Wt: 165.94 g/mol
InChI Key: WYDMMKUWINZXKJ-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenylboronic acid is a compound with the molecular formula C7H7BO4 and a molecular weight of 165.94 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is a fluorescent compound that can be used as a supplement for the detection of trace levels of salicylaldehyde .


Synthesis Analysis

Boronic acids, including 3-Formyl-4-hydroxyphenylboronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The InChI code for 3-Formyl-4-hydroxyphenylboronic acid is 1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H . The Canonical SMILES for this compound is B(C1=CC(=C(C=C1)O)C=O)(O)O .


Physical And Chemical Properties Analysis

3-Formyl-4-hydroxyphenylboronic acid has a molecular weight of 165.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 166.0437389 g/mol and its monoisotopic mass is also 166.0437389 g/mol . The topological polar surface area of the compound is 77.8 Ų .

Scientific Research Applications

Glucose-Sensitive Hydrogels in Diabetic Care

  • Application Summary : The compound is used in the creation of glucose-sensitive hydrogels that can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .

Sensing Applications

  • Application Summary : Boronic acids, including 3-Formyl-4-hydroxyphenylboronic acid, are used in sensors due to their affinity for diols and Lewis bases like fluoride or cyanide anions .

Therapeutic Development

  • Application Summary : The compound’s interaction with proteins and cells is being explored for the development of new therapeutics .

Biomedical Interface Applications

  • Application Summary : The compound is used in the formulation of polysaccharide-based hydrogels for various biomedical interface applications .

Electrophoresis of Glycated Molecules

  • Application Summary : Boronic acids are utilized in the electrophoretic separation of glycated molecules .

Analytical Methods Using Microparticles

  • Application Summary : The compound is used in the construction of microparticles for analytical methods .

Cell Labelling and Manipulation

  • Application Summary : The compound is used for cell labelling and manipulation, aiding in the study of cell biology and related processes .

Separation Technologies

  • Application Summary : Leveraging the diol interaction, the compound is used in chromatography and other separation technologies .

Biochemical Tool for Signalling Pathways

  • Application Summary : The compound serves as a biochemical tool to interfere with signalling pathways, enzyme inhibition, and cell delivery systems .

Carbohydrate Chemistry and Glycobiology

  • Application Summary : The compound plays a crucial role in carbohydrate chemistry and glycobiology, particularly in analysis, separation, protection, and activation .

Fluorescent Small Molecule Donors

  • Application Summary : The compound is integrated into fluorescent small molecule donors (FSMDs) for controlled release and real-time monitoring .

Thermal Characteristics in Polymer Research

  • Application Summary : The compound affects the thermal characteristics of polybenzoxazine, a material used in high-performance polymers .

Catalysis in Organic Synthesis

  • Application Summary : The compound is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling .

Material Science for Optoelectronics

  • Application Summary : The compound contributes to the development of materials for optoelectronic devices .

Soil Enzyme Analysis

  • Application Summary : The compound is used in the synthesis of functionalized magnetic nanoparticles for soil enzyme analysis .

Polymer Research for Thermal Properties

  • Application Summary : The compound is studied for its effects on the thermal properties of polymers .

Medicinal Chemistry for Drug Discovery

  • Application Summary : The compound is explored for its potential in drug discovery, particularly as a pharmacophore .

Bioimaging Techniques

  • Application Summary : The compound is utilized in the development of bioimaging techniques for medical diagnostics .

Safety And Hazards

The safety information for 3-Formyl-4-hydroxyphenylboronic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for the study of 3-Formyl-4-hydroxyphenylboronic acid and other boronic acids are promising. Given the diverse biological activities of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(3-formyl-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDMMKUWINZXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-hydroxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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